molecular formula C10H8N2O2 B1303993 Methyl quinoxaline-6-carboxylate CAS No. 23088-23-5

Methyl quinoxaline-6-carboxylate

Cat. No. B1303993
CAS RN: 23088-23-5
M. Wt: 188.18 g/mol
InChI Key: VFPWJISMXACHIG-UHFFFAOYSA-N
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Description

Methyl quinoxaline-6-carboxylate (MQCA) is a compound related to quinoxaline derivatives, which are heterocyclic aromatic organic compounds. MQCA is a metabolite of quinoxaline-1,4-dioxides, which are used as growth promoters and antimicrobial agents in animal husbandry. The presence of MQCA in animal tissues can be indicative of the use of these substances, and its detection is important for food safety and regulatory compliance.

Synthesis Analysis

The synthesis of quinoxaline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of chiral quinoxaline derivatives has been reported, where specific binding and functional responses to neurotransmitters like AMPA and kainic acid were studied . These syntheses often involve the use of starting materials such as amino acids and undergo reactions like cycloaddition . Although the exact synthesis of MQCA is not detailed in the provided papers, these methods could potentially be adapted for the synthesis of MQCA.

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is characterized by a bicyclic system consisting of a benzene ring fused to a pyrazine ring. The presence of substituents like methyl groups can significantly affect the properties and reactivity of these molecules . Techniques such as FT-IR, FT-Raman, and NMR spectroscopy are commonly used to characterize the molecular structure and to understand the electronic and steric effects of the substituents .

Chemical Reactions Analysis

Quinoxaline derivatives participate in various chemical reactions, including cycloadditions, which are useful for constructing complex molecular architectures . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the regio- and chemoselectivity of the reactions they undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives like MQCA are influenced by their molecular structure. These properties include solubility, melting point, and reactivity towards other chemicals. The presence of functional groups such as carboxylate and methyl can affect these properties, making them soluble in certain solvents or reactive towards specific reagents . The development of analytical methods, such as high-performance liquid chromatography (HPLC), is crucial for the quantification and monitoring of these compounds in biological samples .

Relevant Case Studies

Case studies involving MQCA often focus on its detection in animal tissues as a marker residue for the use of growth promoters like carbadox and olaquindox . These studies are important for ensuring that the levels of such compounds in food products are within the safe limits set by regulatory agencies. The development of sensitive and selective methods for the detection of MQCA is therefore of great importance for food safety and public health .

Scientific Research Applications

  • Anti-Cancer & Anti-Proliferative Activity

    • Field: Medicinal Chemistry
    • Application: Quinoxaline derivatives have been studied for their anti-cancer and anti-proliferative activities .
    • Method: The compound showed G0/G1 phase cell cycle arrest and induces apoptosis in a dose-dependent manner on the SMMC-7721 cell line .
    • Results: The results showed that quinoxaline derivatives can be effective in treating cancer .
  • Organic Semiconductors

    • Field: Material Science
    • Application: Quinoxaline derivatives have been reported for their applications in synthesis of organic semiconductors .
    • Method: The synthesis of quinoxaline derivatives has been extensively studied .
    • Results: Quinoxaline derivatives have shown promising results in the field of organic semiconductors .
  • Dyes

    • Field: Chemical Industry
    • Application: Quinoxaline derivatives have found applications as dyes .
    • Method: The synthesis of quinoxaline derivatives has been extensively studied .
    • Results: Quinoxaline derivatives have shown promising results in the field of dyes .
  • Electroluminescent Materials

    • Field: Material Science
    • Application: Quinoxaline derivatives have been used in organic light-emitting devices .
    • Method: The synthesis of quinoxaline derivatives has been extensively studied .
    • Results: Quinoxaline derivatives have shown promising results in the field of electroluminescent materials .
  • Anti-Convulsant Activity

    • Field: Medicinal Chemistry
    • Application: Quinoxaline derivatives have been studied for their anti-convulsant activities .
    • Method: The synthesis of quinoxaline derivatives has been extensively studied .
    • Results: Quinoxaline derivatives have shown promising results in treating convulsions .
  • Anti-Malarial Activity

    • Field: Medicinal Chemistry
    • Application: Quinoxaline derivatives have been studied for their anti-malarial activities .
    • Method: The synthesis of quinoxaline derivatives has been extensively studied .
    • Results: Quinoxaline derivatives have shown promising results in treating malaria .
  • Anti-Leishmanial Activity

    • Field: Medicinal Chemistry
    • Application: Quinoxaline derivatives have been studied for their anti-leishmanial activities .
    • Method: The synthesis of quinoxaline derivatives has been extensively studied .
    • Results: Quinoxaline derivatives have shown promising results in treating leishmaniasis .
  • Anti-HIV Activity

    • Field: Medicinal Chemistry
    • Application: Quinoxaline derivatives have been studied for their anti-HIV activities .
    • Method: The synthesis of quinoxaline derivatives has been extensively studied .
    • Results: Quinoxaline derivatives have shown promising results in treating HIV .
  • Anti-Inflammatory Activity

    • Field: Medicinal Chemistry
    • Application: Quinoxaline derivatives have been studied for their anti-inflammatory activities .
    • Method: The synthesis of quinoxaline derivatives has been extensively studied .
    • Results: Quinoxaline derivatives have shown promising results in treating inflammation .
  • Anti-Oxidant Activity

    • Field: Medicinal Chemistry
    • Application: Quinoxaline derivatives have been studied for their anti-oxidant activities .
    • Method: The synthesis of quinoxaline derivatives has been extensively studied .
    • Results: Quinoxaline derivatives have shown promising results in treating oxidative stress .

Future Directions

Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety . They have several prominent pharmacological effects and diverse therapeutic uses . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Therefore, “Methyl quinoxaline-6-carboxylate” and other quinoxalines have a promising future in medicinal chemistry .

properties

IUPAC Name

methyl quinoxaline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-14-10(13)7-2-3-8-9(6-7)12-5-4-11-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPWJISMXACHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381761
Record name methyl quinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729613
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl quinoxaline-6-carboxylate

CAS RN

23088-23-5
Record name methyl quinoxaline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-quinoxalinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 3,4-diamino-benzoic acid methyl ester (236, 2 g, 12.03 mmol) in isopropanol (50 mL) was added oxaldehyde as a 40% solution in water (13.23 mmol, 1.52 mL). The reaction mixture was heated at 80° C. for 2 hours, the solvent was removed under reduced pressure and the residue was dried under vacuum to yield 237a as a yellow solid (2.09 g, 93% yield). 1H NMR: (DMSO) δ 9.01 (s, 2H), 8.54 (d, J=1.6 Hz, 1H), 8.23 (dd, J=8.6, 2.0 Hz, 1H), 8.14 (dd, J=8.6, 0.6 Hz, 1H), 3.35 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
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Quantity
1.52 mL
Type
reactant
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50 mL
Type
solvent
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Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
GM Masuku - 2022 - univendspace.univen.ac.za
… HCl by three selected quinoxaline derivatives namely, quinoxalone-6-carboxylic acid (Q6CA), 3-hydroxy-2-quinoxaline carboxylic acid (H2QCA), and Methyl quinoxaline-6-carboxylate (…
Number of citations: 0 univendspace.univen.ac.za
GM Masuku, W Nxumalo, MM Kabanda… - Journal of Molecular …, 2023 - Elsevier
… The corrosion inhibition properties of and methyl quinoxaline-6-carboxylate (MQ6CA), and quinoxaline-6-carboxylic acid (Q6CA) on zinc in 1.0 M HCl and 1.0 MH 2 SO 4 were studied …
Number of citations: 0 www.sciencedirect.com
V Bala Aakash, N Ramalakshmi… - Russian Journal of …, 2022 - Springer
Quinoxaline is a nitrogen-containing heterocyclic compound having many pharmaceutical and industrial purposes. It can be synthesized by adopting green chemistry principles. The …
Number of citations: 3 link.springer.com
D Osmaniye, Ş Görgülü, BN Sağlık… - Journal of …, 2022 - Wiley Online Library
… Firstly, quinoxaline-6-carbohydrazide was obtained by means of the reaction between methyl quinoxaline-6-carboxylate and excess of hydrazine hydrate. Secondly, the ring closure …
Number of citations: 7 onlinelibrary.wiley.com
R Kumar, MK Pandey, A Bhandari, J Choudhury - ACS Catalysis, 2023 - ACS Publications
… ring, such as 5-methyl quinoxaline, methyl quinoxaline-6-carboxylate, and 1,5-napthydrine, … Notably, the ester group of methyl quinoxaline-6-carboxylate remained intact during the …
Number of citations: 3 pubs.acs.org
G Chevé, C Bories, B Fauvel, F Picot, A Tible… - …, 2012 - pubs.rsc.org
A new fragment based drug design approach implemented in our MedChem-Decision platform led to the discovery of a new series of 2,5 disubstituted 7-azaindole derivatives as potent …
Number of citations: 8 pubs.rsc.org
Y Chen, H Xu, L Chen, Y Shi, A Hou, Z Liu… - Russian Chemical …, 2023 - Springer
… (4e) was obtained from methyl quinoxaline-6-carboxylate (3e) (0.19 g, 1.0 mmol). Eluent for column chromatography was PE—EtOAc, 40 : 1. Yield 0.18 g (95%), colorless oil, Rf 0.53 (PE…
Number of citations: 0 link.springer.com

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